Ms-PEG3-CH2CH2COOH

Bioconjugation PROTAC synthesis Nucleophilic substitution

Ms-PEG3-CH2CH2COOH (CAS 2306832-21-1) is a heterobifunctional polyethylene glycol (PEG) linker with molecular weight 300.33 Da and molecular formula C₁₀H₂₀O₈S. The compound incorporates three ethylene glycol repeat units terminated with a methanesulfonyl (mesyl) leaving group at one end and a propanoic acid moiety at the other, enabling sequential orthogonal conjugation reactions.

Molecular Formula C10H20O8S
Molecular Weight 300.33 g/mol
Cat. No. B11829351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMs-PEG3-CH2CH2COOH
Molecular FormulaC10H20O8S
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCCOCCOCCC(=O)O
InChIInChI=1S/C10H20O8S/c1-19(13,14)18-9-8-17-7-6-16-5-4-15-3-2-10(11)12/h2-9H2,1H3,(H,11,12)
InChIKeySLZDEZBLCCAVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ms-PEG3-CH2CH2COOH for PROTAC Synthesis: Heterobifunctional PEG Linker with Defined Spacer Length


Ms-PEG3-CH2CH2COOH (CAS 2306832-21-1) is a heterobifunctional polyethylene glycol (PEG) linker with molecular weight 300.33 Da and molecular formula C₁₀H₂₀O₈S . The compound incorporates three ethylene glycol repeat units terminated with a methanesulfonyl (mesyl) leaving group at one end and a propanoic acid moiety at the other, enabling sequential orthogonal conjugation reactions . As a member of the PEG-based PROTAC linker class, this compound is used to tether E3 ubiquitin ligase ligands to target protein ligands, facilitating the formation of proteolysis-targeting chimeras (PROTACs) that induce selective intracellular protein degradation via the ubiquitin-proteasome system [1].

Why Not Just Any PEG Linker? Ms-PEG3-CH2CH2COOH Differentiates on Orthogonal Reactivity and Precise Chain Length


Substituting Ms-PEG3-CH2CH2COOH with a generic PEG linker introduces multiple points of failure in bioconjugation workflows. Linkers lacking orthogonal functional groups require additional protection/deprotection steps, reducing overall yield and increasing synthetic complexity . Furthermore, PEG chain length is not a trivial variable—shorter PEG2 linkers impose steric constraints that hinder ternary complex formation in PROTAC applications, while longer PEG4 and PEG8 linkers introduce conformational flexibility that can reduce degradation efficiency or promote off-target interactions [1]. The combination of a mesyl leaving group and a free carboxylic acid at a defined PEG3 spacer length represents a non-interchangeable design parameter in rational linker selection.

Quantitative Evidence Guide: Ms-PEG3-CH2CH2COOH vs. PEG2, PEG4, and Maleimide-Based Comparators


Orthogonal Reactivity: Mesyl Leaving Group vs. Maleimide Thiol-Selective Conjugation

Ms-PEG3-CH2CH2COOH provides a mesyl leaving group that reacts with nucleophiles (amines, thiols, alkoxides) via SN2 substitution, in contrast to maleimide-based linkers which are strictly thiol-selective . While maleimide-thiol conjugates undergo retro-Michael addition under physiological conditions with half-lives ranging from 7 to 48 hours depending on pH and local cysteine environment, mesyl-mediated ether or amine linkages are chemically stable and non-reversible . The mesyl group is documented as a 'good leaving group for nucleophilic substitution reactions' that can be 'replaced by nucleophilic reagents for bioconjugation and PEGylation' without the hydrolytic instability characteristic of maleimide adducts . This orthogonal reactivity enables sequential conjugation: carboxylic acid activation and amide coupling can proceed independently of the mesyl group, allowing two-step modular assembly without protecting group manipulation.

Bioconjugation PROTAC synthesis Nucleophilic substitution

PEG Chain Length: PEG3 Spacer vs. PEG4/PEG8 Flexibility and Conformational Entropy

The PEG3 spacer in Ms-PEG3-CH2CH2COOH provides an intermediate chain length between the near-rigid PEG2 and the highly flexible PEG4–PEG8 homologues. Structure-activity relationship studies in PROTAC development indicate that linker length critically affects ternary complex stability and degradation efficiency [1]. PEG4 linkers function as a 'near-rigid spacer' while PEG8 linkers introduce 'additional gauche conformations' that increase conformational entropy [1]. PEG3 represents an intermediate length with an estimated end-to-end distance of approximately 1.2–1.4 nm, suitable for applications where PEG4 imposes excessive steric constraint but PEG8 introduces unwanted flexibility that can 'form an intramolecular micelle burying the warhead and decreasing the local effective concentration' [1]. Too-short linkers (PEG2) 'hinder ternary complex formation or reduce its stability' by preventing adequate inter-ligand spanning distances [2].

PROTAC design Linker optimization Ternary complex formation

Solubility and Aqueous Compatibility: Quantified DMSO Solubility with PEG-Mediated Hydrophilicity

Ms-PEG3-CH2CH2COOH exhibits quantified solubility of 10 mM in DMSO . The compound's aqueous compatibility is attributable to its PEG3 backbone, where 'the hydrophilic PEG spacer increases the water solubility of the compound' with the general principle that 'longer PEG chains increase the water solubility properties' . The molecular weight of 300.33 Da and the presence of three ether oxygens provide sufficient polarity to maintain solubility in mixed aqueous-organic solvent systems commonly employed in bioconjugation reactions . This solubility profile is particularly relevant for PROTAC synthesis, where linkers must remain soluble during amide coupling reactions that often proceed in DMF, DMSO, or aqueous buffer mixtures.

Solubility Formulation Bioconjugation

Synthetic Flexibility: Carboxylic Acid Terminal vs. Methoxy-Terminated PEG Comparators

Ms-PEG3-CH2CH2COOH contains a propanoic acid (-CH₂CH₂COOH) terminus that enables amide bond formation with amine-containing ligands in the presence of activators (e.g., EDC, HATU, DCC) . This contrasts with methoxy-terminated PEG linkers such as m-PEG4-Ms (CAS 130955-37-2; MW 286.34) which lack a reactive carboxylic acid and therefore cannot participate in amide coupling without additional functionalization . The propanoic acid group in Ms-PEG3-CH2CH2COOH provides a defined two-carbon spacer between the PEG chain and the conjugation site, which may influence linker geometry and ligand presentation in the final PROTAC construct. The heterobifunctional nature (mesyl at one terminus, carboxylic acid at the other) enables sequential, orthogonal conjugation without cross-reactivity, reducing purification burden and improving overall synthetic yield.

Amide coupling Bioconjugation PROTAC linker

Procurement-Driven Application Scenarios for Ms-PEG3-CH2CH2COOH in Targeted Protein Degradation


PROTAC Library Synthesis Requiring Sequential Orthogonal Conjugation

In PROTAC discovery campaigns where diverse E3 ligase ligands and target protein warheads must be evaluated in combinatorial fashion, Ms-PEG3-CH2CH2COOH enables modular two-step assembly: (1) activation of the carboxylic acid with EDC/NHS followed by coupling to an amine-containing ligand, and (2) displacement of the mesyl group with a nucleophile-bearing second ligand. This sequential orthogonal strategy eliminates protecting group manipulations, accelerates library generation, and reduces synthetic steps per PROTAC candidate . The defined PEG3 length provides a consistent spatial baseline for structure-activity relationship studies without introducing the conformational variability associated with longer PEG chains [1].

Conjugation Workflows Requiring Irreversible Linker Attachment with Aqueous Compatibility

For applications where linker-protein or linker-small molecule conjugates must remain stable under physiological conditions without risk of retro-Michael elimination, Ms-PEG3-CH2CH2COOH provides a mesyl leaving group that forms chemically stable ether or amine linkages upon nucleophilic substitution . This property is critical for PROTACs intended for cellular assays exceeding 24–48 hours, where maleimide-thiol conjugates would undergo measurable dissociation. The 10 mM DMSO solubility ensures reproducible stock solution preparation, while the PEG3 backbone maintains sufficient aqueous compatibility for conjugation reactions performed in mixed solvent systems .

Optimization of PROTAC Linker Length When PEG4/PEG8 Are Suboptimal

When medicinal chemistry campaigns reveal that PEG4 linkers impose steric constraints that prevent proper ternary complex geometry, or that PEG8 linkers introduce excessive conformational entropy that reduces degradation efficiency, Ms-PEG3-CH2CH2COOH offers an intermediate-length alternative . The PEG3 spacer provides approximately 1.2–1.4 nm end-to-end distance, bridging the gap between the near-rigid PEG2/PEG4 linkers and the flexible PEG6/PEG8 homologues. Procurement of this specific linker enables fine-tuning of linker length without altering the orthogonal conjugation chemistry or introducing non-PEG scaffolds that may compromise solubility [1].

Amine-Containing Ligand Conjugation Without Prior Functionalization

In PROTAC synthesis workflows where the target ligand bears a primary amine and the E3 ligase ligand can be functionalized with a nucleophile (or vice versa), Ms-PEG3-CH2CH2COOH eliminates the need for intermediate functional group interconversion . The propanoic acid terminus undergoes direct amide coupling with amines using standard activation reagents (EDC, HATU, DCC), while the mesyl group at the opposite terminus remains intact for subsequent displacement. This contrasts with methoxy-terminated linkers such as m-PEG4-Ms, which lack a carboxylic acid handle and require additional synthetic steps to introduce amine-reactive functionality [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ms-PEG3-CH2CH2COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.